2-(Methylsulfanyl)propane-1-thiol
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Overview
Description
2-(Methylsulfanyl)propane-1-thiol is an organic compound with the molecular formula C4H10S2. It belongs to the group of thiols, which are sulfur analogs of alcohols. This compound is characterized by the presence of a sulfhydryl group (-SH) and a methylsulfanyl group (-SCH3) attached to a propane backbone. It is a colorless to pale yellow liquid with a strong, offensive odor, typical of thiols .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methylsulfanyl)propane-1-thiol can be synthesized through several methods:
Reaction of Propene with Hydrogen Sulfide: This method involves the reaction of propene with hydrogen sulfide under ultraviolet light initiation, resulting in the formation of the desired thiol.
Reaction of Sodium Hydrosulfide with 1-Chloropropane: Another method involves the reaction of sodium hydrosulfide with 1-chloropropane, yielding this compound.
Industrial Production Methods
Industrial production of thiols often involves the use of alkyl halides and thiourea as a nucleophilic sulfur source. The resulting alkylisothiouronium salts are then hydrolyzed to produce the desired thiol .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’).
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Bromine (Br2) or iodine (I2) are commonly used to oxidize thiols to disulfides.
Reducing Agents: Zinc and acid are used to reduce disulfides back to thiols.
Major Products Formed
Disulfides: Formed through the oxidation of thiols.
Thioethers: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-(Methylsulfanyl)propane-1-thiol has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)propane-1-thiol involves its ability to undergo redox reactions. Thiols can be oxidized to form disulfides, which play a key role in various biological processes, including the stabilization of protein structures through disulfide bonds . The compound can also act as a nucleophile in substitution reactions, where the sulfhydryl group attacks electrophilic centers .
Comparison with Similar Compounds
Similar Compounds
Propanethiol (Propane-1-thiol): Similar in structure but lacks the methylsulfanyl group.
Isopropyl mercaptan (2-propanethiol): Another thiol with a different structural arrangement.
Uniqueness
2-(Methylsulfanyl)propane-1-thiol is unique due to the presence of both a sulfhydryl group and a methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other thiols .
Properties
CAS No. |
71867-69-1 |
---|---|
Molecular Formula |
C4H10S2 |
Molecular Weight |
122.3 g/mol |
IUPAC Name |
2-methylsulfanylpropane-1-thiol |
InChI |
InChI=1S/C4H10S2/c1-4(3-5)6-2/h4-5H,3H2,1-2H3 |
InChI Key |
GSZARTWJRZWFKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS)SC |
Origin of Product |
United States |
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